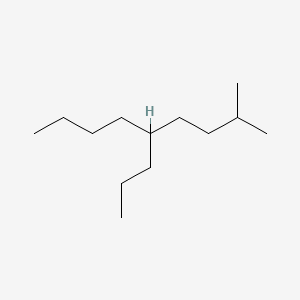
2-Methyl-5-propylnonane
Overview
Description
2-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28 It is a member of the alkane family, characterized by its saturated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylnonane typically involves the classical alcohol-olefin-paraffin conversion. This method includes the following steps:
Formation of Alcohol: The reaction of Grignard reagents with ketones to form the corresponding alcohol.
Dehydration: Dehydration of the alcohol to yield an olefin mixture.
Hydrogenation: Hydrogenation of the olefin mixture using catalysts such as Pd-C, Raney-nickel, or platinum oxide.
Industrial Production Methods: Industrial production of branched alkanes like this compound often employs similar methods but on a larger scale, utilizing continuous flow reactors and high-pressure hydrogenation systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to form carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under UV light.
Common Reagents and Conditions:
Oxidation: Requires oxygen and an ignition source.
Substitution: Involves halogens like chlorine or bromine and UV light.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes, such as 2-chloro-5-propylnonane.
Scientific Research Applications
2-Methyl-5-propylnonane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a fuel additive and in the synthesis of surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propylnonane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces.
Comparison with Similar Compounds
- 2-Methyl-5-ethylnonane
- 2,4-Dimethyldecane
- 3-Ethyldecane
Comparison: 2-Methyl-5-propylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity profiles .
Properties
IUPAC Name |
2-methyl-5-propylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCROIGBFQLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3326989.png)
![4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)
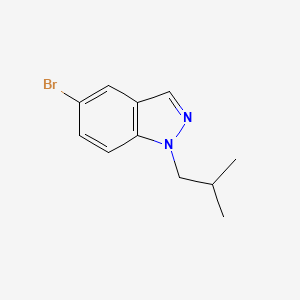
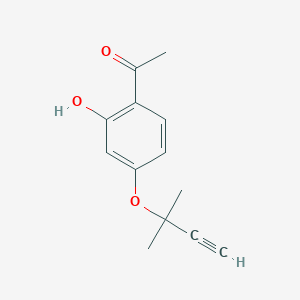
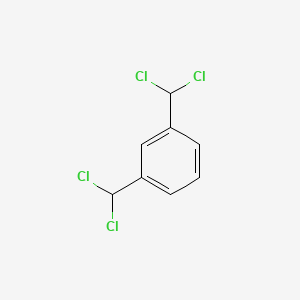
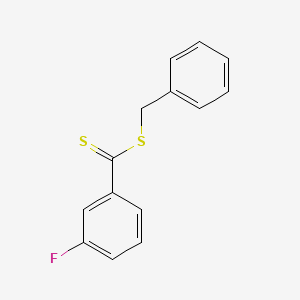
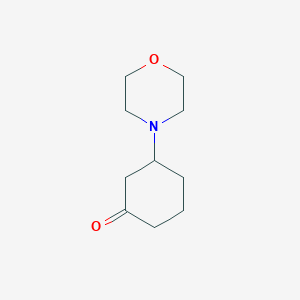
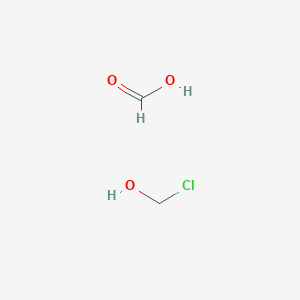
![6-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3327050.png)
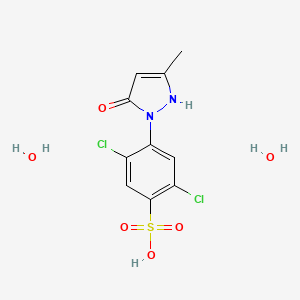
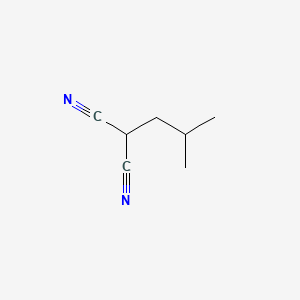
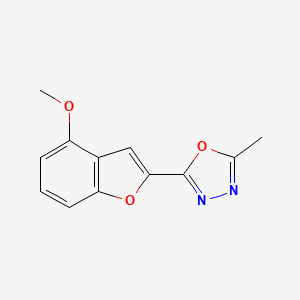
![[3,3'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B3327074.png)
